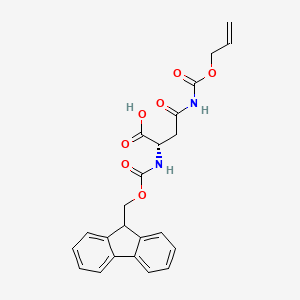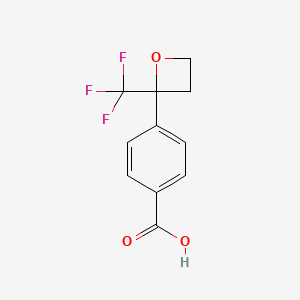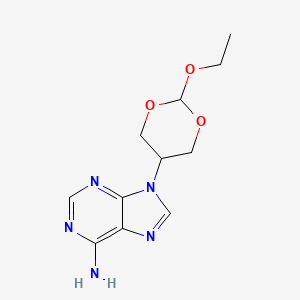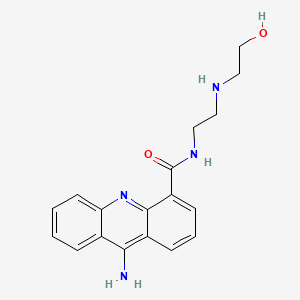
4-Acridinecarboxamide, 9-amino-N-(2-((2-hydroxyethyl)amino)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acridinecarboxamide, 9-amino-N-(2-((2-hydroxyethyl)amino)ethyl)- is a synthetic compound known for its potential applications in medicinal chemistry, particularly in cancer research. This compound belongs to the class of acridine derivatives, which are known for their ability to intercalate into DNA and affect its function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, 9-amino-N-(2-((2-hydroxyethyl)amino)ethyl)- typically involves multiple steps One common method starts with the acridine core, which is then functionalized to introduce the carboxamide group at the 4-position The amino group at the 9-position is introduced through a nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
4-Acridinecarboxamide, 9-amino-N-(2-((2-hydroxyethyl)amino)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino groups, potentially leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Acridinecarboxamide, 9-amino-N-(2-((2-hydroxyethyl)amino)ethyl)- has several scientific research applications:
Chemistry: It is used as a model compound to study DNA intercalation and its effects on DNA structure and function.
Biology: The compound is used in studies involving DNA-protein interactions and the mechanisms of DNA repair.
Industry: The compound can be used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The primary mechanism of action of 4-Acridinecarboxamide, 9-amino-N-(2-((2-hydroxyethyl)amino)ethyl)- involves DNA intercalation. The compound inserts itself between the base pairs of the DNA double helix, disrupting the normal structure and function of the DNA. This intercalation can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA)
- 9-amino-DACA
- 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide
Uniqueness
4-Acridinecarboxamide, 9-amino-N-(2-((2-hydroxyethyl)amino)ethyl)- is unique due to its specific functional groups, which enhance its ability to intercalate into DNA and inhibit topoisomerase enzymes. Compared to similar compounds, it may offer improved efficacy and reduced side effects in cancer therapy.
Properties
CAS No. |
89459-30-3 |
|---|---|
Molecular Formula |
C18H20N4O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
9-amino-N-[2-(2-hydroxyethylamino)ethyl]acridine-4-carboxamide |
InChI |
InChI=1S/C18H20N4O2/c19-16-12-4-1-2-7-15(12)22-17-13(16)5-3-6-14(17)18(24)21-9-8-20-10-11-23/h1-7,20,23H,8-11H2,(H2,19,22)(H,21,24) |
InChI Key |
LGDNJXAZBBKQQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)C(=O)NCCNCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-((2-Butyl-4-chloro-5-(((4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)(propyl)amino)methyl)-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12929971.png)
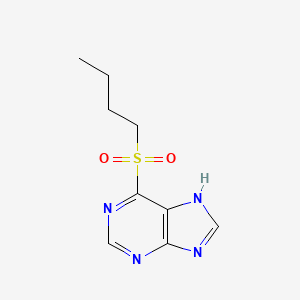
![3-[4-(Dimethylamino)phenyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12929977.png)
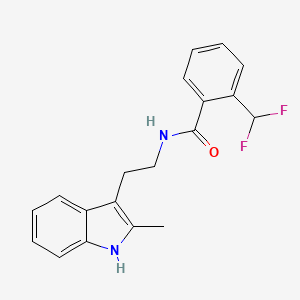
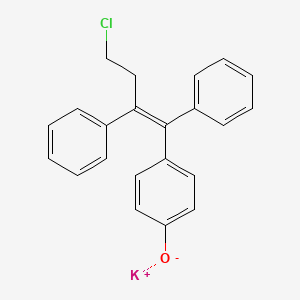
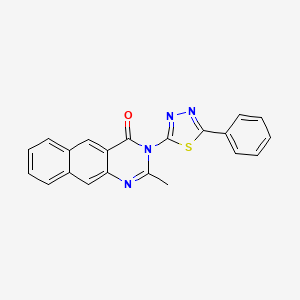
![1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetracarboxylic acid](/img/structure/B12929995.png)
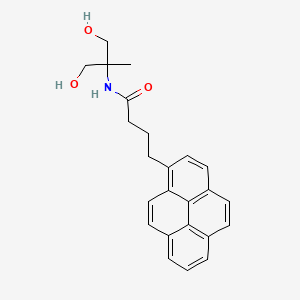
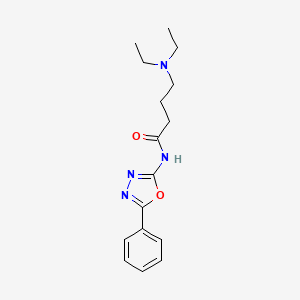
![2-((1-Methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetic acid](/img/structure/B12930028.png)
